molecular formula C17H20ClN5O2S B2427454 N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide CAS No. 900010-71-1

N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide

Cat. No.: B2427454
CAS No.: 900010-71-1
M. Wt: 393.89
InChI Key: OPFOLVRTFXVSHT-UHFFFAOYSA-N
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Description

N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H20ClN5O2S and its molecular weight is 393.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

The chemical under consideration is associated with various synthesis and reaction processes in the field of organic chemistry. For instance, a study by Obydennov et al. (2013) discusses the synthesis of complex organic compounds, which may involve processes or structural motifs similar to those found in the compound of interest (Obydennov, Röschenthaler, & Sosnovskikh, 2013). Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry and material science.

Antimicrobial and Anticancer Activities

Research into the biological activities of structurally complex molecules often reveals their potential as therapeutic agents. For example, Khidre and Radini (2021) synthesized a series of novel thiazole derivatives, showcasing potential antimicrobial activities (Khidre & Radini, 2021). These findings suggest that compounds with intricate structures, similar to N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide, might also possess significant biological activities worth exploring.

Catalysis and Material Science

Compounds with complex heterocyclic structures often find applications in catalysis and material science. For instance, Nyamato, Ojwach, and Akerman (2014) explored the use of metal complexes with pyrazolylmethylpyridine ligands in ethylene oligomerization reactions, demonstrating the versatility of such compounds in catalytic processes (Nyamato, Ojwach, & Akerman, 2014). This suggests that the compound of interest could potentially serve as a ligand or active component in catalytic systems or advanced materials.

Drug Discovery and Pharmacology

The search for new pharmacologically active compounds is a continuous endeavor in the pharmaceutical industry. Compounds like this compound, due to their complex structures, are often candidates for drug discovery projects. Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, highlighting the potential of structurally complex compounds in developing new therapeutic agents (Croston et al., 2002). Such studies provide a foundation for further research into the pharmacological applications of complex molecules.

Properties

IUPAC Name

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2S/c1-22(2)7-6-19-16(24)17(25)20-15-13-9-26-10-14(13)21-23(15)12-5-3-4-11(18)8-12/h3-5,8H,6-7,9-10H2,1-2H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFOLVRTFXVSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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